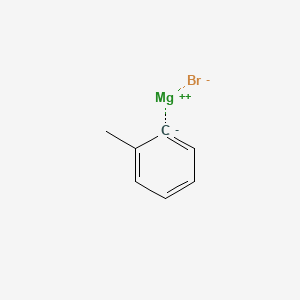

o-Tolylmagnesium Bromide

Vue d'ensemble

Description

O-Tolylmagnesium bromide (OTMB) is an organometallic compound used in organic synthesis. It is a white, hygroscopic solid that is soluble in organic solvents. OTMB is a Grignard reagent, which are compounds consisting of a magnesium atom bound to an organic compound. OTMB is used in a variety of reactions, including nucleophilic addition, substitution, and condensation reactions. It is also used for the synthesis of carboxylic acids, esters, amines, and amides.

Applications De Recherche Scientifique

Enantioselective Synthesis : o-Tolylmagnesium bromide has been used in the enantioselective synthesis of antispermatogenic hexahydroindenopyridines. An example is a study where high enantioselectivity was achieved in the Oppolzer reaction of a cyclic enoylsultam, with the diastereofacial selectivity being opposite to that reported for acyclic enoylsultams (Jump, McPhail, & Cook, 1997).

Interaction with Transition Metals : this compound reacts with transition metals to form various complexes. A 1964 study explored the formation of products with chromium compounds, providing insights into the mechanism of rearrangement in organochromium compounds (Sneeden, Zeiss, & Anderes, 1964).

Synthesis of Homoleptic Tetrahedral Aryls : The interaction of this compound with osmium tetraoxide leads to the formation of homoleptic, tetrahedral osmium(IV) compounds. These compounds' structures have been determined by X-ray crystallography (Stavropoulos et al., 1987).

Catalysis in Kumada Cross-Coupling : A 2016 study investigated the use of iron complexes with chelating amine ligands as pre-catalysts in Kumada cross-coupling of 4-tolylmagnesium bromide with cyclohexyl bromide. The study indicated that the performance of the pre-catalyst is inversely proportional to the strength of the chelate effect of the amine ligand (Bedford et al., 2016).

Synthesis of Benzyl-Substituted Thiiranes : This compound is used in the synthesis of chlorohydrins, which are then converted to various benzyl-substituted oxiranes and thiiranes. This process was detailed in a study focused on the reaction with epichlorohydrin (Allakhverdiev, Khalilova, Farzaliev, & Sultanov, 1988).

Synthesis of Labelled Compounds : It has been used in the synthesis of labeled compounds, such as the antidepressant drug amitriptyline and its metabolites, which were doubly labelled with carbon-13 (Midgley, Pryor, & Hawkins, 1978).

Iron-Catalyzed Cross-Coupling : Iron(II) triflate in conjunction with this compound has been used for efficient iron-catalyzed cross-coupling of aryl Grignard reagents with aryl chlorides and tosylates (Chua & Duong, 2016).

Orientations Futures

Mécanisme D'action

Target of Action

o-Tolylmagnesium bromide is an organic compound that is primarily used as a reagent in organic synthesis . It is a Grignard reagent, which are a class of organometallic compounds commonly used in organic chemistry for carbon-carbon bond formations .

Mode of Action

As a Grignard reagent, this compound acts as a nucleophile, attacking electrophilic carbon atoms present in polar bonds . This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Grignard reaction . This reaction involves the nucleophilic addition of the Grignard reagent to a carbonyl group in aldehydes or ketones, resulting in the formation of secondary and tertiary alcohols .

Pharmacokinetics

It’s important to note that it is typically prepared and used in solution, often in diethyl ether .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. For example, it can be used to prepare an iridium (I) mesityl complex and a key intermediate for the synthesis of M1 muscarinic selective agonist AC-42 derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere to prevent reaction with atmospheric moisture or oxygen . Additionally, it is sensitive to temperature and should be kept cool to maintain stability .

Propriétés

IUPAC Name |

magnesium;methylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQOOCGNXAQGW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918613 | |

| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-31-0 | |

| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

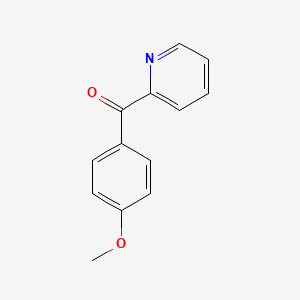

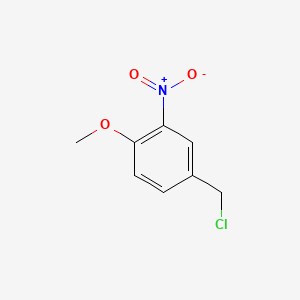

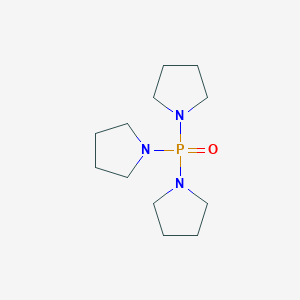

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1360073.png)

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)